(S)-2-Methyl-1-((R)-2-methylbutyl)pyrrolidine
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Overview
Description
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is a chiral pyrrolidine derivative. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry and organic synthesis. The compound’s unique stereochemistry, with both (S) and ® configurations, makes it an interesting subject for research in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine can be achieved through several methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the use of chiral amine-derived iridacycle complexes for borrowing hydrogen annulation, providing chiral N-heterocycles from simple racemic diols and primary amines . Additionally, the combination of O-benzoylhydroxylamines as alkyl nitrene precursors and a proficient rhodium catalyst can yield various pyrrolidines .
Industrial Production Methods
Industrial production of pyrrolidine derivatives often involves large-scale catalytic processes. For instance, the use of nickel and cerium catalysts enables the selective C(sp3)-C(sp2) cross-couplings with free alcohols and aromatic halides . These methods are favored for their operational simplicity, robustness, and broad substrate scope.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using various oxidizing agents to form corresponding pyrrolidine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include pyrrolidine oxides, amine derivatives, and various substituted pyrrolidines.
Scientific Research Applications
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives such as:
Pyrrolidin-2-one: A five-membered lactam with diverse biological activities.
Pyrrolopyrazine: A nitrogen-containing heterocycle with antimicrobial and antiviral properties.
Spiropyrrolidine: A heterocyclic hybrid with potential pharmaceutical applications.
Uniqueness
(S)-2-Methyl-1-(®-2-methylbutyl)pyrrolidine is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral centers allow for selective interactions with biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C10H21N |
---|---|
Molecular Weight |
155.28 g/mol |
IUPAC Name |
(2S)-2-methyl-1-[(2R)-2-methylbutyl]pyrrolidine |
InChI |
InChI=1S/C10H21N/c1-4-9(2)8-11-7-5-6-10(11)3/h9-10H,4-8H2,1-3H3/t9-,10+/m1/s1 |
InChI Key |
QMXBITFNOQOLMD-ZJUUUORDSA-N |
Isomeric SMILES |
CC[C@@H](C)CN1CCC[C@@H]1C |
Canonical SMILES |
CCC(C)CN1CCCC1C |
Origin of Product |
United States |
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